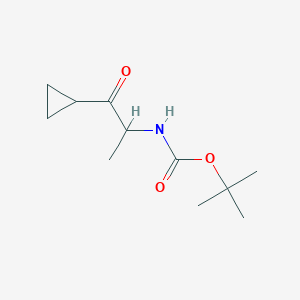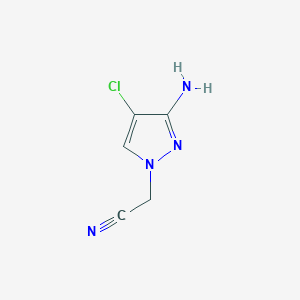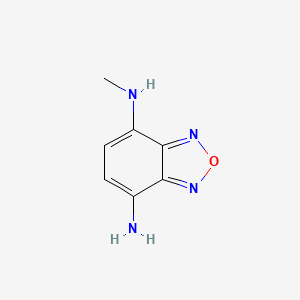![molecular formula C10H14N2OS B13161667 5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)
5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde is a heterocyclic compound that contains both a thiophene ring and an azetidine ringThe compound’s molecular formula is C10H14N2OS, and it has a molecular weight of 210.30 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a condensation reaction involving a suitable sulfur-containing precursor.
Aldehyde Functionalization: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: 5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carboxylic acid.
Reduction: 5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the dimethylamino group and the thiophene ring can influence its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
5-(Dimethylamino)thiophene-2-carbaldehyde: Lacks the azetidine ring, which may affect its chemical reactivity and biological activity.
5-(Azetidin-1-yl)thiophene-2-carbaldehyde: Lacks the dimethylamino group, which may influence its solubility and interaction with biological targets.
Uniqueness
5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde is unique due to the presence of both the azetidine and thiophene rings, along with the dimethylamino group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H14N2OS |
|---|---|
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
5-[3-(dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H14N2OS/c1-11(2)8-5-12(6-8)10-4-3-9(7-13)14-10/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
NSAAGBHXIHUDKR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CN(C1)C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)



![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)


